molecular formula C12H8ClF3N2O B12861153 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol

6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol

Cat. No.: B12861153
M. Wt: 288.65 g/mol
InChI Key: LUNMOTXAFVUXHR-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the pyrimidine ring.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, ambient or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the chloromethyl group can participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-(Methyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol:

    2-[4-(Trifluoromethyl)phenyl]pyrimidin-4-ol: Lacks the chloromethyl group, leading to different chemical behavior and uses.

Uniqueness

6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is unique due to the presence of both the chloromethyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for forming covalent bonds, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C12H8ClF3N2O

Molecular Weight

288.65 g/mol

IUPAC Name

4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H8ClF3N2O/c13-6-9-5-10(19)18-11(17-9)7-1-3-8(4-2-7)12(14,15)16/h1-5H,6H2,(H,17,18,19)

InChI Key

LUNMOTXAFVUXHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)CCl)C(F)(F)F

Origin of Product

United States

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